Molecular Weight and Physicochemical Divergence from the p-Trifluoromethoxy Analog (CAS 1396845-02-5)
CAS 1396757-80-4 exhibits a molecular weight of 346.39 g/mol, which is 70.0 g/mol (16.8%) lower than its closest structural analog, the p-trifluoromethoxy variant CAS 1396845-02-5 (MW 416.36 g/mol) . The p-tolyl compound possesses 6 hydrogen-bond acceptors (4 tetrazole N + 1 amide carbonyl O + 1 indole NH) versus 8 for the –OCF₃ analog, and contains no fluorine atoms, eliminating potential metabolic defluorination liability . The Hammett σₚ constant for –CH₃ (–0.17) indicates electron-donating character, while –OCF₃ (+0.35) is electron-withdrawing—a directional electronic difference of 0.52 σ units [1]. This electronic disparity can alter the electron density distribution on the tetrazole ring, potentially affecting π-stacking interactions with aromatic residues in target binding pockets [1].
| Evidence Dimension | Molecular weight (g/mol) and para-substituent electronic character |
|---|---|
| Target Compound Data | MW = 346.39 g/mol; p-substituent = –CH₃; H-bond acceptors = 6; F atoms = 0; σₚ = –0.17 |
| Comparator Or Baseline | CAS 1396845-02-5: MW = 416.36 g/mol; p-substituent = –OCF₃; H-bond acceptors = 8; F atoms = 3; σₚ = +0.35 |
| Quantified Difference | ΔMW = –70.0 g/mol (–16.8%); ΔH-bond acceptors = –2; ΔF atoms = –3; Δσₚ = –0.52 units |
| Conditions | Calculated from molecular formula and standard Hammett substituent constants |
Why This Matters
The 16.8% lower molecular weight and absence of fluorine reduce synthetic cost and complexity while altering passive membrane permeability and target-binding electronics, making CAS 1396757-80-4 a more synthetically tractable starting point for SAR exploration where lower lipophilicity and simpler metabolic fate are desired.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. View Source
